molecular formula C21H17ClN4O3 B5956422 [2-(benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone

[2-(benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone

Cat. No.: B5956422
M. Wt: 408.8 g/mol
InChI Key: TURDEEHULTWRAO-UHFFFAOYSA-N
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Description

[2-(benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone is a complex organic compound that features a combination of benzimidazole, oxazole, and benzoxazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone typically involves multi-step reactions. The process begins with the preparation of benzimidazole derivatives, which are synthesized by condensing o-phenylenediamine with formic acid or other aldehydes . The oxazole ring can be formed through cyclization reactions involving appropriate precursors under acidic or basic conditions . The final step involves the coupling of the benzimidazole and oxazole derivatives with the benzoxazepine moiety, often using nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzimidazole and oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazole N-oxides, while reduction could yield partially hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, [2-(benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [2-(benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function . The oxazole and benzoxazepine rings may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. This multi-target approach could explain its broad-spectrum biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone apart is its combination of three distinct heterocyclic rings. This unique structure allows it to interact with multiple biological targets simultaneously, potentially leading to enhanced efficacy and reduced resistance in therapeutic applications.

Properties

IUPAC Name

[2-(benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c22-15-5-6-19-14(9-15)10-25(7-8-28-19)21(27)17-12-29-20(24-17)11-26-13-23-16-3-1-2-4-18(16)26/h1-6,9,12-13H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURDEEHULTWRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)C3=COC(=N3)CN4C=NC5=CC=CC=C54)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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